2-(Difluoromethylthio)-5-fluoroaniline
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Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves introducing the difluoromethylthio group onto an existing aromatic ring. Metal-based methods have been developed to transfer the CF₂H group to carbon (sp²) sites, both stoichiometrically and catalytically . Additionally, Minisci-type radical chemistry has been employed for difluoromethylation of heteroaromatics.
Reaction Conditions: The formation of the C(sp³)–CF₂H bond has been achieved through electrophilic, nucleophilic, radical, and cross-coupling methods. stereoselective difluoromethylation remains limited. Notably, recent advancements allow precise site-selective installation of CF₂H onto large biomolecules, such as proteins .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethylthio)-5-fluoroaniline can undergo various reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the reaction conditions and the functional groups present.
Common Reagents and Conditions:Oxidation: Oxidizing agents like peroxides or metal catalysts can facilitate the conversion of the CF₂H group to other functional groups.
Reduction: Reducing agents can transform the CF₂H group into other moieties.
Substitution: Nucleophilic substitution reactions can replace the CF₂H group with other substituents.
Major Products: The major products formed from these reactions will vary based on the specific reaction conditions and the starting materials used.
Scientific Research Applications
2-(Difluoromethylthio)-5-fluoroaniline finds applications in various scientific fields:
Chemistry: As a versatile building block for designing novel molecules.
Biology: For studying biological processes and interactions.
Medicine: Potential use in drug discovery and development.
Industry: As a precursor for synthesizing pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which 2-(Difluoromethylthio)-5-fluoroaniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further research could explore related molecules and highlight the uniqueness of 2-(Difluoromethylthio)-5-fluoroaniline.
Properties
Molecular Formula |
C7H6F3NS |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 |
InChI Key |
FOZOVXHRIPCKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SC(F)F |
Origin of Product |
United States |
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